(E)-3-(苄基磺酰)-N-(4-(苯基重氮基)苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

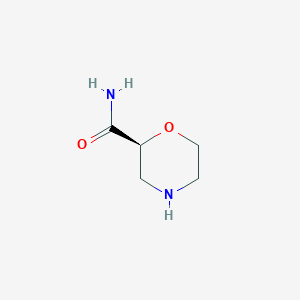

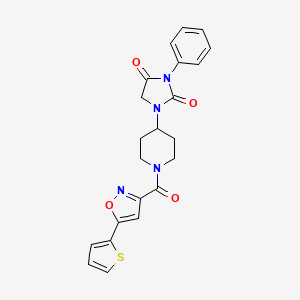

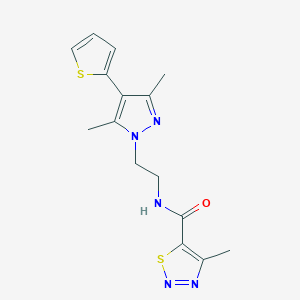

(E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide, also known as BPP, is a chemical compound that has been extensively studied for its potential use in scientific research. BPP is a sulfonylurea compound that has been shown to have a variety of biological effects, including anti-inflammatory and anti-cancer properties.

科学研究应用

杀虫活性

氟苯二酰胺等磺酰胺化合物已被确定为新型杀虫剂,对鳞翅目害虫具有很强的活性,包括抗性菌株。这些化合物表现出独特的行为方式,不同于商业杀虫剂,其特点是暴露后对幼虫身体有选择性收缩作用。由于其新颖的作用和对非目标生物的安全性,此类化合物对于综合虫害管理计划和抗性管理策略很有价值 (Tohnishi et al., 2005)。

酶抑制治疗应用

磺酰胺因其作为酶抑制剂的潜力而被探索,在治疗应用中显示出前景。例如,苯磺酰胺已被合成并评估为有效的膜结合磷脂酶 A2 抑制剂,显示出对花生四烯酸释放的显着抑制作用。此类化合物已显示出在动物模型中减少心肌梗死面积的潜力,表明其在心血管疾病中的治疗潜力 (Oinuma et al., 1991)。

抗菌应用

磺酰胺也因其抗菌特性而闻名。对取代苯磺酰胺的合成和评估的研究突出了它们作为一类重要的抗菌剂、抗糖尿病剂、抗癌剂和利尿剂的作用。尽管耐药性的发展减少了它们的用途,但新型磺酰胺化合物因其生物活性(包括抗菌特性)而继续被探索 (Rehman et al., 2019)。

新型抗病毒剂

此外,磺酰胺衍生物因其抗病毒特性而被研究,特别是针对巨细胞病毒 (CMV)。3-羟基-2,2-二甲基-N-[4({[5-(二甲氨基)-1-萘基]磺酰}氨基)-苯基]丙酰胺等化合物显示出对 CMV 复制的选择性抑制作用,表明它们在开发具有出色安全性特征的新型抗病毒疗法中的效用 (Buerger et al., 2001)。

作用机制

Target of Action

The primary targets of (E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide Compounds with similar structures have been found to interact with various cellular targets, influencing a range of biological processes .

Mode of Action

The exact mode of action of (E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide It’s known that azobenzene compounds can undergo reversible e/z isomerisation . This property could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

The biochemical pathways affected by (E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide Azobenzene compounds have been found to exhibit antiproliferative/cytotoxic activities , suggesting they may influence pathways related to cell growth and survival.

Result of Action

The molecular and cellular effects of (E)-3-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide Similar compounds have shown outstanding antiproliferative/cytotoxic activities , suggesting that they may induce cell death or inhibit cell growth.

属性

IUPAC Name |

3-benzylsulfonyl-N-(4-phenyldiazenylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S/c26-22(15-16-29(27,28)17-18-7-3-1-4-8-18)23-19-11-13-21(14-12-19)25-24-20-9-5-2-6-10-20/h1-14H,15-17H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGPRLCHDRUCHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301040305 |

Source

|

| Record name | Propanamide, N-[4-(2-phenyldiazenyl)phenyl]-3-[(phenylmethyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301040305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1007065-11-3 |

Source

|

| Record name | Propanamide, N-[4-(2-phenyldiazenyl)phenyl]-3-[(phenylmethyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301040305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2679269.png)

![N-[(3-chlorophenyl)methyl]-4-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2679271.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2679276.png)

![7-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-5-chloroquinolin-8-ol](/img/structure/B2679286.png)